1-(Bromomethyl)bicyclo[2.1.1]hexane
Overview
Description
1-(Bromomethyl)bicyclo[211]hexane is a chemical compound characterized by a bromomethyl group attached to a bicyclo[211]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)bicyclo[2.1.1]hexane can be synthesized through several methods. One common approach involves the bromination of bicyclo[2.1.1]hexane derivatives. For instance, the bromination of bicyclo[2.1.1]hexane with N-bromosuccinimide (NBS) in the presence of light or a radical initiator can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)bicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Substitution Reactions: Formation of new derivatives with functional groups such as azides, thiocyanates, or ethers.
Oxidation Reactions: Formation of alcohols or carboxylic acids.
Reduction Reactions: Formation of the corresponding methyl derivative.
Scientific Research Applications
1-(Bromomethyl)bicyclo[2.1.1]hexane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of bioactive molecules and pharmaceuticals due to its unique structural features.
Material Science:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)bicyclo[2.1.1]hexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution and addition reactions. The bicyclo[2.1.1]hexane framework provides a rigid and stable structure that can influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: The parent compound without the bromomethyl group.
1-(Chloromethyl)bicyclo[2.1.1]hexane: A similar compound with a chloromethyl group instead of a bromomethyl group.
1-(Hydroxymethyl)bicyclo[2.1.1]hexane: A derivative with a hydroxymethyl group.
Uniqueness
1-(Bromomethyl)bicyclo[2.1.1]hexane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. The bromomethyl group is more reactive towards nucleophiles compared to the chloromethyl group, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(bromomethyl)bicyclo[2.1.1]hexane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-5-7-2-1-6(3-7)4-7/h6H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUAMGKQLCKIMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293142 | |
Record name | 1-(Bromomethyl)bicyclo[2.1.1]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89892-81-9 | |
Record name | 1-(Bromomethyl)bicyclo[2.1.1]hexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89892-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)bicyclo[2.1.1]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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